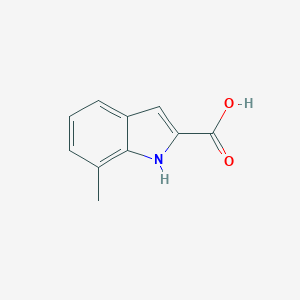

7-Methyl-1H-indol-2-carbonsäure

Übersicht

Beschreibung

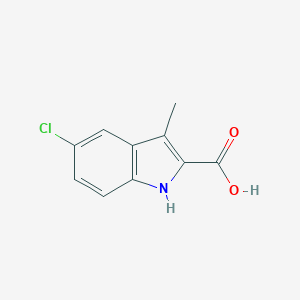

7-Methyl-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is a core structure in many biologically active molecules. Indole derivatives are known for their diverse pharmacological properties and are often used as precursors in the synthesis of drugs and other complex organic compounds. The indole moiety is a common scaffold in medicinal chemistry due to its presence in natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives typically involves modifications at various positions of the indole ring. For instance, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) is prepared via esterification of commercially available 5-methoxyindole-2-carboxylic acid . Similarly, methyl 1-methyl-1H-indole-3-carboxylate is synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol . These methods demonstrate the versatility of indole carboxylic acids in chemical synthesis, allowing for the introduction of various functional groups to the indole core.

Molecular Structure Analysis

Indole derivatives exhibit interesting structural features. For example, methyl 1-methyl-1H-indole-3-carboxylate has a planar molecular structure due to its positioning on a mirror plane within the crystal lattice . The crystal structure of indole-3-carboxylic acid reveals centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural characteristics are crucial as they can influence the physical properties and reactivity of the molecules.

Chemical Reactions Analysis

The reactivity of indole derivatives is an area of significant interest. The study on MMIC used spectroscopic techniques and computational studies to investigate its reactivity. Chemical descriptors and molecular electrostatic potential (MEP) analysis identified both the positive and negative centers of the molecule, which are essential for understanding its behavior in chemical reactions . The indole ring system can participate in various chemical reactions, making it a valuable component in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. Spectroscopic profiling, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, provides insights into the vibrational modes, electronic nature, and magnetic field environment of these molecules . Additionally, computational studies can predict non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, which are important for applications in materials science . Understanding these properties is essential for the development of indole-based compounds with desired biological or physical characteristics.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Indolderivate, einschließlich 7-Methyl-1H-indol-2-carbonsäure, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können Krebszellen angreifen und es wurde festgestellt, dass sie Eigenschaften aufweisen, die das Tumorwachstum und die Proliferation hemmen können .

Antibakterielle Aktivität

Der Indolkern ist dafür bekannt, antimikrobielle Eigenschaften zu besitzen. Die Forschung hat gezeigt, dass Modifikationen der Indolstruktur, wie z. B. die Addition einer Methylgruppe an der 7. Position, diese Eigenschaften verbessern können, was möglicherweise zu neuen Behandlungen für bakterielle Infektionen führt .

Behandlung von Störungen

Indolderivate werden auf ihr therapeutisches Potenzial bei verschiedenen Störungen untersucht. Ihre Rolle in der Zellbiologie und die Fähigkeit, biologische Pfade zu modulieren, machen sie zu Kandidaten für die Behandlung einer Reihe von menschlichen Erkrankungen .

Antivirale Mittel

Einige Indolderivate haben sich als vielversprechend für die Anwendung als antivirale Mittel erwiesen. Sie wurden gegen eine Vielzahl von Viren, darunter Influenzavirus und Coxsackievirus B4, getestet, wobei einige Verbindungen eine inhibitorische Aktivität zeigten .

Anti-HIV-Eigenschaften

Indolderivate wurden auch auf ihr Potenzial untersucht, als Anti-HIV-Mittel zu wirken. Neuartige Indolyl- und Oxochromenyl-Xanthenonderivate wurden synthetisiert und auf ihre Wirksamkeit gegen HIV-1 durch molekulares Docking untersucht .

Neuroprotektive Wirkungen

Indolverbindungen wurden mit neuroprotektiven Wirkungen in Verbindung gebracht. Sie könnten einen pharmakologischen Ansatz zur Behandlung neurodegenerativer Erkrankungen bieten, indem sie Nervenzellen vor Schäden schützen .

Wirkmechanismus

Target of Action

Indole derivatives, such as 7-methyl-1H-indole-2-carboxylic acid, are known to have a broad spectrum of biological activities . They are important types of molecules that play a significant role in cell biology . The primary targets of these compounds are often multiple receptors, which they bind with high affinity .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, they have been found to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are involved in various biochemical pathways. They are metabolites produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by their lipophilicity .

Result of Action

The molecular and cellular effects of 7-methyl-1H-indole-2-carboxylic acid’s action are diverse, given the wide range of biological activities of indole derivatives . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 7-methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s interaction with the host and its effects can be modulated by circulating in the plasma .

Eigenschaften

IUPAC Name |

7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(10(12)13)11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNYNTKNRVFVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391174 | |

| Record name | 7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18474-60-7 | |

| Record name | 7-Methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18474-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methylindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

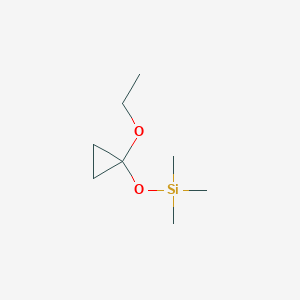

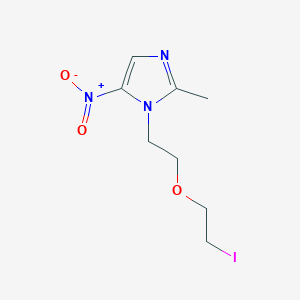

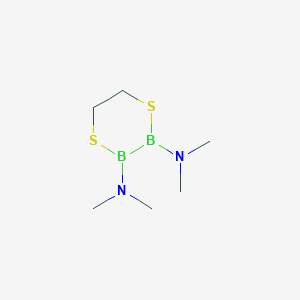

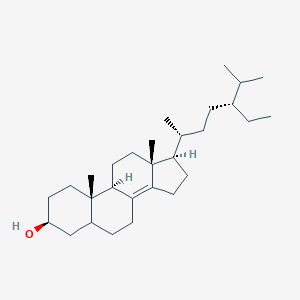

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

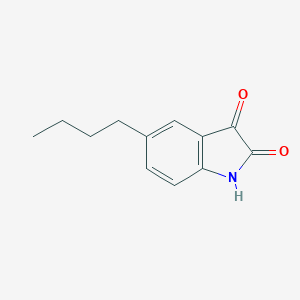

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.